molecular formula C13H15N3O B2738886 4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide CAS No. 892681-39-9

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No. B2738886
CAS RN: 892681-39-9
M. Wt: 229.283
InChI Key: JOZYIPLXVUKKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound is known to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” is complex and is composed of several components. The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .

Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . Some of these synthesized molecules have undergone further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized compounds have also demonstrated strong antitubercular properties .

Enzyme Inhibition

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are key targets in the treatment of several diseases, including bacterial infections and cancer.

Molecular Docking

The synthesized compounds have shown pronounced docking properties, indicating their potential as therapeutic agents . Molecular docking is a key process in drug discovery and development.

Monoclonal Antibody Production

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Glycosylation Control

The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .

Mechanism of Action

The compound is known to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

The future directions for the use of “4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-amino-N-(2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYIPLXVUKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

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